2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Description
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S2/c1-13-22-19-20(29-13)18(16-9-5-11-28-16)23-25(21(19)27)12-17(26)24-10-4-7-14-6-2-3-8-15(14)24/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFZGKNYBHRXSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCCC4=CC=CC=C43)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the formation of the thiazole and pyridazine rings. Key reagents and catalysts are used at each step to ensure the correct formation of bonds and functional groups.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiazolo-pyridazinones exhibit antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial strains. A study demonstrated that thiazolo-pyridazinones could inhibit the growth of Gram-positive and Gram-negative bacteria through mechanisms involving disruption of cell wall synthesis and interference with protein synthesis pathways .
Antiparasitic Activity
The compound has been investigated for its antitrypanosomal effects against Trypanosoma brucei, the causative agent of human African trypanosomiasis. In murine models, related compounds exhibited significant therapeutic effects, suggesting that the thiazolo-pyridazinone scaffold could be optimized for enhanced activity against parasitic infections .
Anticancer Properties
Several studies have explored the anticancer potential of thiazolo-pyridazinone derivatives. These compounds have been shown to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival. The ability to selectively target cancerous cells while sparing healthy ones is a crucial aspect of their therapeutic potential .
Synthetic Routes and Industrial Production
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Quinoline Derivative : Initial formation of the tetrahydroquinoline framework.
- Formation of Thiazole and Pyridazine Rings : Subsequent cyclization reactions to construct the thiazole and pyridazine components.
- Optimization for Yield and Purity : Industrial production requires scaling up these reactions while ensuring high yield and purity through methods such as chromatography and recrystallization.
Case Study 1: Antimicrobial Efficacy
A study published in 2016 evaluated various thiazolo-pyridazinone derivatives for their antimicrobial properties. The results indicated that certain modifications to the core structure significantly enhanced activity against Staphylococcus aureus and Escherichia coli. The most potent derivative demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Antitrypanosomal Activity
In a notable investigation into antiparasitic activity, researchers synthesized a series of thiazolo-pyridazinones and tested them against Trypanosoma brucei in murine models. The results showed that specific derivatives achieved complete cures in infected mice, indicating their potential as lead compounds for further development in treating African sleeping sickness .
Mechanism of Action
The mechanism of action of 2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Thiazolo-Pyridazinones vs. Thiazolo-Pyrimidinones
- Target Compound: Thiazolo[4,5-d]pyridazin-4-one (pyridazinone core).
- Analog (Fig. 18-19, ): Thiazolo[4,5-d]pyrimidin-7(6H)-one (pyrimidinone core). Impact: Pyridazinone lacks the pyrimidinone’s nitrogen at position 3, altering electron distribution and hydrogen-bonding capacity. This may affect interactions with enzymatic targets like kinases .
Substituent Effects
Key Observations :
- Tetrahydroquinoline vs. Aryl Groups: The tetrahydroquinoline moiety in the target compound may offer improved binding to hydrophobic enzyme pockets compared to simpler aryl groups (e.g., p-tolyl in Fig. 18) .
- Thiophene vs.
Pharmacological and Structural Insights
While direct biological data for the target compound are unavailable in the provided evidence, inferences can be drawn from analogs:
- Anticancer Potential: Thiazolo[4,5-d]pyridazinones and related scaffolds (e.g., thienopyridazines in ) exhibit activity against cancer cell lines, likely via kinase or topoisomerase inhibition .
- Kinase Selectivity: The tetrahydroquinoline side chain may mimic ATP-binding motifs in kinases, similar to quinoline-based inhibitors in clinical use .
Q & A
Q. What are the optimized synthetic routes for this thiazolo-pyridazinone derivative, and how can reaction yields be improved?
The synthesis involves multi-step protocols, including cyclocondensation of thiazole precursors with pyridazinone intermediates. Key steps include:
- Knoevenagel condensation to introduce the 2-oxoethyl moiety .
- Nucleophilic substitution for attaching the tetrahydroquinoline group . Optimization strategies:
- Use of microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Solvent selection (e.g., DMF/EtOH mixtures) and temperature control (reflux at 80–100°C) to minimize side products .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product with >95% purity .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., thiophen-2-yl proton signals at δ 7.2–7.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 507.1234) .
- X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities in the fused thiazolo-pyridazinone core .
Q. What in vitro pharmacological screening methods are recommended for initial bioactivity assessment?
- Kinase inhibition assays : Test against cancer-related kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ kits .
- Antiproliferative assays : MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Solubility profiling : Use HPLC to assess DMSO/PBS solubility for dose-response studies .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : TGA/DSC analysis shows decomposition above 200°C, suggesting room-temperature storage in inert atmospheres .
- Photostability : UV-Vis spectroscopy indicates degradation under prolonged UV exposure; recommend amber vials for long-term storage .
Q. Which purification techniques are most effective for isolating this compound?
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point 215–218°C) .
- Preparative HPLC : C18 columns with acetonitrile/water mobile phases resolve closely eluting impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent modification : Replace the tetrahydroquinoline group with piperazine or morpholine derivatives to assess kinase selectivity .
- Bioisosteric replacement : Substitute thiophen-2-yl with furan-2-yl to evaluate electronic effects on binding affinity .
- Data analysis : Use molecular docking (AutoDock Vina) to correlate substituent hydrophobicity with IC values .
Q. What in vivo models are suitable for evaluating antitumor efficacy?
- Xenograft models : Nude mice implanted with HT-29 colorectal cancer cells; administer compound orally (10 mg/kg/day) and monitor tumor volume vs. controls .
- Toxicology profiling : Assess hepatic/renal toxicity via serum ALT, AST, and creatinine levels after 28-day dosing .
Q. How can contradictory data on enzymatic inhibition be resolved?
- Assay validation : Compare results across multiple platforms (e.g., radiometric vs. fluorescence-based kinase assays) to rule out methodological artifacts .
- Off-target profiling : Use kinome-wide screening (Eurofins KinaseProfiler™) to identify non-specific interactions .
Q. What advanced analytical methods characterize degradation products under stress conditions?
- LC-MS/MS : Identify oxidative degradation products (e.g., sulfoxide derivatives) formed under accelerated oxidative stress (HO, 40°C) .
- Forced degradation studies : Acidic (0.1M HCl) and basic (0.1M NaOH) hydrolysis reveal pH-labile regions in the molecule .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?
- ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (LogBB = -0.8) and CYP3A4 metabolism .
- MD simulations : GROMACS simulations assess binding stability of the compound with target proteins (e.g., EGFR T790M mutant) .
Key Considerations for Researchers:
- Data reproducibility : Validate synthetic protocols across ≥3 independent batches .
- Biological replication : Use triplicate measurements in bioassays to account for cell line heterogeneity .
- Contradictory findings : Cross-reference spectral data with published analogs (e.g., ethyl 7-methyl-3-oxo-5-phenyl derivatives) to confirm structural assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
